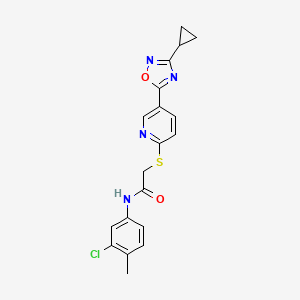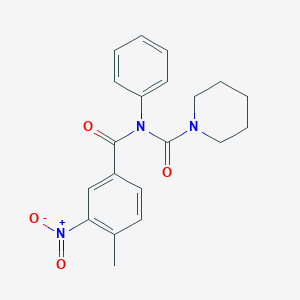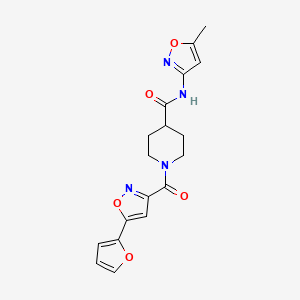
2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole, also known as FPhSO, is a novel compound that has been the subject of scientific research in recent years. This compound has shown promising results in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Aplicaciones Científicas De Investigación
Multidrug-Resistant Tuberculosis (MDR-TB) Treatment
Research has identified related substances of oxazole derivatives during the study of drugs for multidrug-resistant tuberculosis (MDR-TB). These substances were characterized using techniques like NMR, FT-IR, and HRMS, proposing a mechanism for their formation and potential application in MDR-TB treatment (S. Jayachandra et al., 2018).
Fluorescent Molecular Probes
Oxazole derivatives have been prepared as new fluorescent solvatochromic dyes, demonstrating strong solvent-dependent fluorescence. These characteristics make them suitable for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Z. Diwu et al., 1997).
Antipsychotic and Antidepressant Properties
Novel arylsulfonamide derivatives of oxazole have shown potential in targeting behavioral and psychological symptoms of dementia (BPSD), demonstrating potent antagonism of certain serotonin and dopamine receptors. This profile suggests their application in treating BPSD without the side effects common in other antipsychotics (M. Kołaczkowski et al., 2014).
Antimicrobial Activity
Several studies have synthesized and evaluated oxazole derivatives for their antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (B. Sathe et al., 2011; R. El-Sayed, 2006).
Anticancer Research
Research into oxazole derivatives has also explored their potential as anticancer agents. Certain derivatives have been evaluated against cancer cell lines, showing activity that warrants further study for therapeutic applications (Volodymyr Zyabrev et al., 2022).
Mecanismo De Acción
Fluorophenyl Compounds
Fluorine atoms are often added to organic compounds to improve their stability and enhance their ability to penetrate biological membranes, which can increase their bioavailability .
Phenylsulfonyl Compounds
The sulfonyl group is a common functional group in organic chemistry, known for its ability to act as a leaving group in nucleophilic substitution reactions. This could potentially play a role in the compound’s interaction with its targets .
Oxazole Compounds
Oxazoles are a class of organic compounds that contain a five-membered aromatic ring with one oxygen atom and one nitrogen atom. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Piperidinyl Compounds
Piperidine is a common structural motif in many pharmaceuticals and alkaloids, often contributing to their bioactive properties. It can influence the lipophilicity, basicity, and conformational geometry of the compound, which can affect its pharmacokinetics and pharmacodynamics .
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-5-piperidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-17-12-6-5-11-16(17)18-22-19(20(26-18)23-13-7-2-8-14-23)27(24,25)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIIBAVRFFUDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)

![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)


![N-[2-[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2723126.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2723129.png)



![6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2723135.png)
![3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2723136.png)